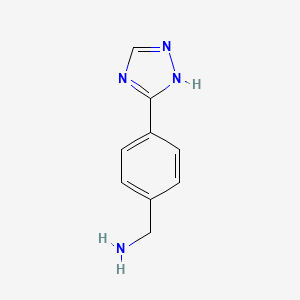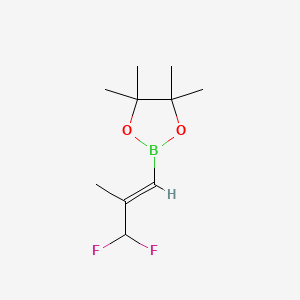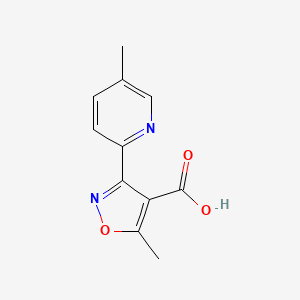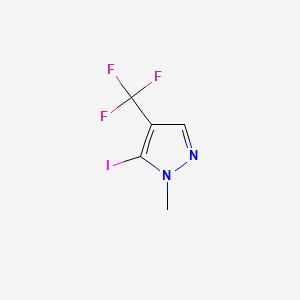
3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine: is an organic compound with a complex structure that includes a pyrazole ring and an oxane (tetrahydropyran) ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated systems and advanced analytical techniques ensures consistent production of high-quality this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function. Alternatively, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
3-methyl-1-(oxan-3-yl)butane-1,2-diol: This compound shares a similar oxane ring structure but differs in its functional groups and overall chemical properties.
Flavonoids: These compounds have a phenyl-substituted structure and are known for their biological activities.
Uniqueness
3-methyl-1-(oxan-3-yl)-1H-pyrazol-4-amine is unique due to its combination of a pyrazole ring and an oxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Propiedades
Fórmula molecular |
C9H15N3O |
|---|---|
Peso molecular |
181.23 g/mol |
Nombre IUPAC |
3-methyl-1-(oxan-3-yl)pyrazol-4-amine |
InChI |
InChI=1S/C9H15N3O/c1-7-9(10)5-12(11-7)8-3-2-4-13-6-8/h5,8H,2-4,6,10H2,1H3 |
Clave InChI |
RNTIGIXLWOXCMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C=C1N)C2CCCOC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



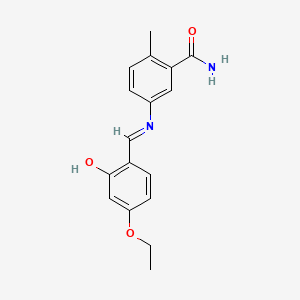

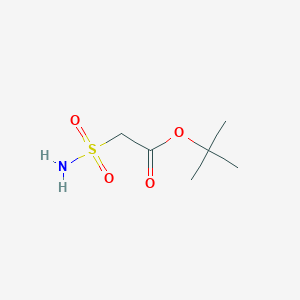
![3-Fluoro-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]phenol](/img/structure/B13631667.png)
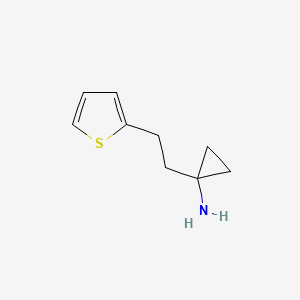
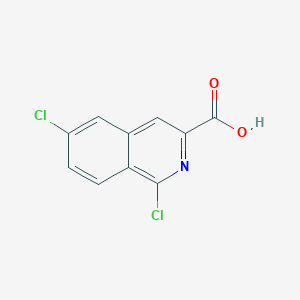
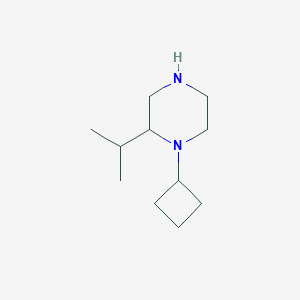
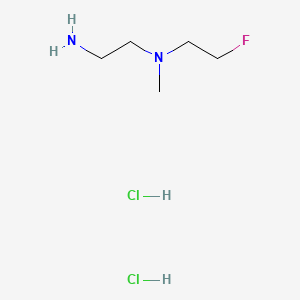
![N-[2-(pyrimidin-2-yl)ethyl]cyclopropanamine](/img/structure/B13631696.png)
